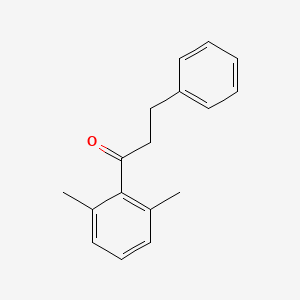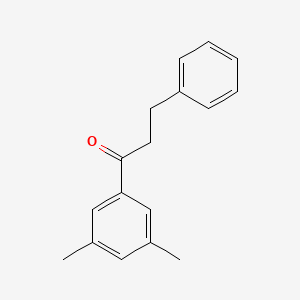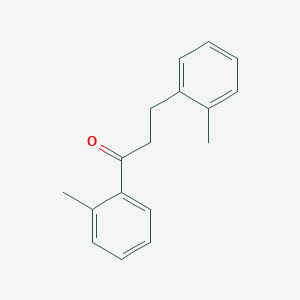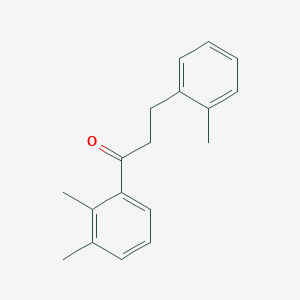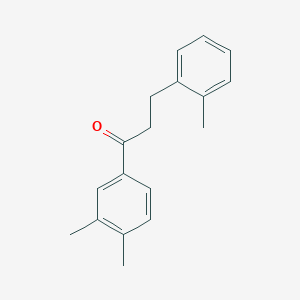
3',4'-Difluoro-3-(3-fluorophenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 3’,4’-Difluoro-3-(3-fluorophenyl)propiophenone is C15H11F3O. This indicates that the compound consists of 15 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
The molecular weight of 3’,4’-Difluoro-3-(3-fluorophenyl)propiophenone is 264.24 g/mol. The density of the compound is 1.253g/cm3, and it has a boiling point of 365.7ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Synthesis and Polymer Chemistry
Synthesis of Novel Polymers : 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone derivatives have been utilized in the synthesis of new poly(arylene ether)s, demonstrating high thermal stability and solubility in various organic solvents. These polymers have potential applications in high-performance materials due to their thermal properties and molecular weights (Salunke, Ghosh, & Banerjee, 2007).
Fabrication of Chromophoric Xerogels : Fluorinated compounds, including 3',4'-Difluoro derivatives, have been used in the fabrication of chromophoric sol-gel materials, which are significant for their potential applications in photonic devices and optical materials (Seifert, Spange, Müller, Hesse, & Jäger, 2003).
Development of Electrochemical Materials : Fluorophenyl derivatives play a role in the electrochemical synthesis of copolymers with applications in electronics. These materials exhibit good electrochemical behavior and high conductivity, making them suitable for various electronic applications (Wei, Xu, Hou, Zhou, & Pu, 2006).
Molecular Structure Analysis
- Analysis of Molecular Structure and Properties : Studies on 3',4'-Difluoro derivatives have included investigations of their molecular structures using techniques like FT-IR and X-ray diffraction. These studies help understand the electronic and geometric properties of such compounds, which can inform their potential applications in material science and chemistry (Mary et al., 2014).
Fluorination and Chemical Synthesis
- Fluorination Techniques : The use of fluorinated compounds in chemical synthesis is significant, with research exploring methods for introducing fluorine atoms into complex molecules. Such techniques are crucial for developing pharmaceuticals and advanced materials (Thomoson & Dolbier, 2013).
Propiedades
IUPAC Name |
1-(3,4-difluorophenyl)-3-(3-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXITCYWNAIQDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644553 |
Source


|
| Record name | 1-(3,4-Difluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Difluoro-3-(3-fluorophenyl)propiophenone | |
CAS RN |
898767-69-6 |
Source


|
| Record name | 1-Propanone, 1-(3,4-difluorophenyl)-3-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Difluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


